3Z,6Z,9Z-Octadecatriene

CAS No.:

Cat. No.: VC16238227

Molecular Formula: C18H32

Molecular Weight: 248.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H32 |

|---|---|

| Molecular Weight | 248.4 g/mol |

| IUPAC Name | (3Z,6Z,9Z)-octadeca-3,6,9-triene |

| Standard InChI | InChI=1S/C18H32/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h5,7,11,13,17-18H,3-4,6,8-10,12,14-16H2,1-2H3/b7-5-,13-11-,18-17- |

| Standard InChI Key | WTEJQXMWOMOBHJ-SVNQLWEDSA-N |

| Isomeric SMILES | CCCCCCCC/C=C\C/C=C\C/C=C\CC |

| Canonical SMILES | CCCCCCCCC=CCC=CCC=CCC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

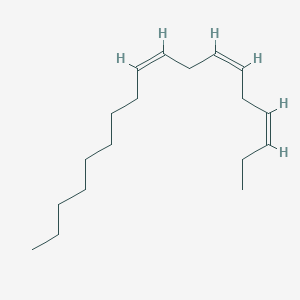

3Z,6Z,9Z-Octadecatriene is an alkatriene with the systematic IUPAC name (3Z,6Z,9Z)-octadeca-3,6,9-triene. Its structure features three cis-configured double bonds (Z stereochemistry), creating a rigid, bent conformation that influences its reactivity and intermolecular interactions . The SMILES notation CCCCCCCC/C=C\C/C=C\C/C=C\CC explicitly defines the positions and stereochemistry of the double bonds .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₃₂ | PubChem |

| Molecular Weight | 248.4 g/mol | PubChem |

| XLogP3 | 7.7 | PubChem |

| Rotatable Bond Count | 12 | PubChem |

| Topological Polar SA | 0 Ų | PubChem |

Spectroscopic Identification

The compound’s 13C NMR spectrum, available through PubChem, reveals distinct shifts corresponding to the three double bonds (δ 127–132 ppm) and methylene groups (δ 22–34 ppm) . Mass spectrometry data confirm a molecular ion peak at m/z 248.2504 (exact mass), consistent with its molecular formula .

Synthesis and Production Methods

Wittig Reaction-Based Synthesis

Although no direct synthesis protocols for 3Z,6Z,9Z-Octadecatriene are documented, analogous trienes like 6Z,9Z,12Z-Octadecatriene have been synthesized using double Wittig reactions. For example, Yamakawa et al. (2009) synthesized 6Z,9Z,12Z-Octadecatriene by reacting hexanal with a ylide derived from (Z)-1,6-diiodo-3-hexene . Adapting this method, 3Z,6Z,9Z-Octadecatriene could theoretically be synthesized via sequential Wittig reactions using appropriate aldehydes and iodinated intermediates.

Stereochemical Control

Achieving the cis-configuration at all three double bonds requires careful selection of reaction conditions. The use of low-temperature reactions and Z-selective catalysts (e.g., Lindlar catalyst) may prevent isomerization to the thermodynamically favored trans forms .

Physical and Chemical Properties

Thermodynamic Stability

The compound’s high XLogP3 value (7.7) indicates strong hydrophobicity, favoring partitioning into lipid membranes or nonpolar solvents . Its low polar surface area (0 Ų) further underscores its nonpolar nature, which aligns with its classification as a hydrocarbon.

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Heavy Atom Count | 18 |

| Complexity | 220 |

Reactivity Profile

The conjugated triene system is susceptible to electrophilic addition (e.g., hydrogenation, halogenation) and oxidation. Autoxidation at the allylic positions may generate hydroperoxides, a common degradation pathway for polyunsaturated hydrocarbons .

Analytical and Spectroscopic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of 3Z,6Z,9Z-Octadecatriene would likely yield a characteristic fragmentation pattern, with peaks corresponding to allylic cleavage (e.g., m/z 81, 95) and sequential loss of methylene groups .

Nuclear Magnetic Resonance (NMR)

¹H NMR would show distinctive vinyl proton signals at δ 5.3–5.5 ppm (multiplet, 6H) and methylene protons at δ 1.2–2.1 ppm .

Future Research Directions

-

Pheromone Activity Screening: Test 3Z,6Z,9Z-Octadecatriene in electrophysiological assays (e.g., electroantennography) to assess its potential as an insect semiochemical.

-

Material Science Applications: Investigate its utility as a monomer in conjugated polymer synthesis.

-

Stereoselective Synthesis: Develop Z-selective catalytic systems to improve synthetic efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume